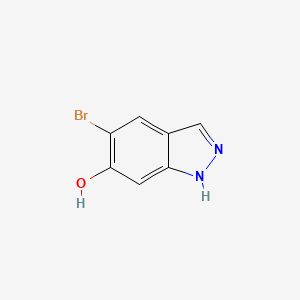

5-Bromo-1H-indazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Bromo-1H-indazol-6-ol” is a compound that belongs to the class of nitrogen-containing heterocyclic compounds known as indazoles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular formula of “5-Bromo-1H-indazol-6-ol” is C7H5BrN2O . The average mass is 197.032 Da and the monoisotopic mass is 195.963608 Da .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The chemical reactions involving indazoles are diverse and complex, and they have been the subject of numerous studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-1H-indazol-6-ol” include a density of 1.8±0.1 g/cm3, a boiling point of 333.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 155.7±20.4 °C .

Wissenschaftliche Forschungsanwendungen

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

-

Antihypertensive Agents : Indazole-containing compounds can be used as antihypertensive agents . Antihypertensive agents are medications that lower blood pressure, which can help prevent strokes, heart attacks, and kidney problems.

-

Anticancer Agents : These compounds have potential applications in the treatment of cancer . They can inhibit the growth of cancer cells or kill them outright.

-

Antidepressant Agents : Indazole-containing compounds can also be used as antidepressants . These are medications that can help alleviate the symptoms of depression.

-

Anti-inflammatory Agents : These compounds can be used to reduce inflammation . This can be beneficial in the treatment of conditions like arthritis or asthma.

-

Antibacterial Agents : Indazole-containing compounds can be used to kill or inhibit the growth of bacteria . This makes them potentially useful in the treatment of bacterial infections.

-

Treatment of Respiratory Diseases : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

-

HIV Protease Inhibitors : Indazole fragments have been investigated and applied in producing HIV protease inhibitors . These inhibitors can prevent the virus from maturing and being able to infect other cells.

-

Serotonin Receptor Antagonists : Indazole-containing compounds can act as serotonin receptor antagonists . These are drugs that can block the action of serotonin (a neurotransmitter) in the brain.

-

Aldose Reductase Inhibitors : These compounds can be used as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the metabolism of glucose, and its inhibitors can be used in the treatment of complications of diabetes.

-

Acetylcholinesterase Inhibitors : Indazole-containing compounds can also act as acetylcholinesterase inhibitors . These inhibitors can increase the level and duration of action of the neurotransmitter acetylcholine and are used in the treatment of Alzheimer’s disease and other types of dementia.

-

Antiprotozoal Agents : Indazole-containing compounds can be used as antiprotozoal agents . These are drugs that are effective against protozoan infections.

-

Hypoglycemic Agents : These compounds can be used as hypoglycemic agents . These are medications that lower blood sugar levels and can be used in the treatment of diabetes.

Safety And Hazards

Zukünftige Richtungen

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . The future of indazole research lies in the development of new synthetic approaches and the exploration of their diverse biological activities .

Eigenschaften

IUPAC Name |

5-bromo-1H-indazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMGFFSJTFRHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856204 |

Source

|

| Record name | 5-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-indazol-6-ol | |

CAS RN |

1227270-50-9 |

Source

|

| Record name | 5-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)

![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)

![spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];hydrochloride](/img/structure/B578548.png)